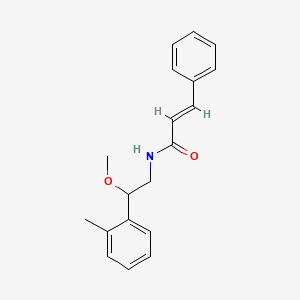

N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide

Beschreibung

Overview of Cinnamamide (B152044) Derivatives in Academic Research

Cinnamamide and its derivatives are a well-established class of compounds that have garnered significant attention in medicinal chemistry and materials science. The cinnamamide scaffold, characterized by a phenyl ring attached to an α,β-unsaturated amide system, is a versatile template for the design of new bioactive molecules. Academic research has demonstrated that these compounds exhibit a wide array of pharmacological activities.

The core structure of cinnamamide allows for diverse chemical modifications at several key positions: the phenyl ring, the α- and β-positions of the unsaturated system, and the amide nitrogen. This structural versatility has enabled researchers to synthesize extensive libraries of cinnamamide derivatives and explore their structure-activity relationships (SAR).

The following table summarizes the diverse biological activities reported for various cinnamamide derivatives in academic literature:

| Biological Activity | Description |

| Anticancer | Cinnamamide derivatives have been shown to induce apoptosis in cancer cells, positioning them as potential candidates for cancer therapy. |

| Anti-inflammatory | Certain derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory enzymes and cytokines. |

| Antimicrobial | The class includes compounds with inhibitory effects against various strains of bacteria and fungi. |

| Anticonvulsant | Some N-alkyl cinnamamides have demonstrated noteworthy anticonvulsant activity in preclinical studies. nih.gov |

| Antioxidant | The presence of hydroxyl and methoxy (B1213986) groups on the aromatic ring can confer significant antioxidant properties. mdpi.comnih.gov |

| Neuroprotective | Research has suggested potential neuroprotective effects for some cinnamamide analogues. |

Structural Framework and Chemical Significance of N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide

The Cinnamamide Backbone: This core structure provides a rigid framework and is known to be a Michael acceptor, which can be crucial for covalent interactions with biological targets.

The Methoxy Group: The presence of a methoxy (-OCH3) group can significantly influence the electronic and steric properties of the molecule. It is an electron-donating group which can impact the reactivity and binding affinity of the compound. mdpi.com In related compounds, methoxy groups have been shown to enhance antioxidant activity. mdpi.comnih.gov

The o-Tolyl Group: The ortho-tolyl group (a methyl-substituted phenyl ring) introduces a bulky, lipophilic component to the N-substituent. The position of the methyl group can induce specific conformational preferences that may affect how the molecule interacts with biological receptors.

The combination of these structural features in N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide suggests a unique profile that warrants dedicated scientific inquiry.

Rationale for Comprehensive Academic Investigation of N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide

The rationale for a thorough investigation of N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide is multifaceted, stemming from the known biological activities of its parent class and the specific structural motifs it possesses. The exploration of novel cinnamamide derivatives is a promising avenue for the discovery of new therapeutic agents.

The key motivations for its investigation include:

Potential for Novel Bioactivity: The unique combination of the methoxy and o-tolyl groups on the N-ethyl substituent may lead to novel or enhanced pharmacological properties compared to previously studied cinnamamides.

Contribution to Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of this compound would provide valuable data points for the broader understanding of cinnamamide SAR. Specifically, it would help to elucidate the influence of sterically hindered and electronically modified N-substituents on bioactivity.

Development of New Therapeutic Leads: Given the wide range of activities observed in cinnamamide derivatives, this compound could serve as a lead for the development of new drugs for various diseases, including cancer, inflammatory disorders, and infectious diseases.

Current State of Research on N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide and Related Analogues

As of now, there is no specific research published on N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide. However, the study of related analogues provides a predictive framework for its potential properties.

Research on N-substituted cinnamamides has shown that the nature of the substituent on the amide nitrogen plays a critical role in determining the biological activity. For example, studies on N-alkyl-alpha,beta-dimethylcinnamamides have shown that substitutions on the phenyl group can modulate anticonvulsant activity. nih.gov Electron-donating groups, such as the methoxy group, were found to reduce this specific activity, while electron-withdrawing groups enhanced it. nih.gov

The synthesis of various N-phenyl cinnamamide derivatives has been reported, often involving the reaction of cinnamoyl chloride with the appropriate aniline. nih.gov These studies have highlighted the importance of the substitution pattern on both the cinnamoyl and the N-phenyl rings for activities such as protecting hepatocytes against oxidative stress.

Research Objectives and Scope for N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide

Future research on N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide should be systematic and comprehensive. The primary objectives would be:

Chemical Synthesis and Characterization: To develop an efficient and scalable synthesis route for N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide and to fully characterize its chemical structure and purity using modern analytical techniques (e.g., NMR, Mass Spectrometry, and IR Spectroscopy).

Biological Screening: To evaluate the compound's activity across a broad range of biological assays, including but not limited to anticancer, anti-inflammatory, antimicrobial, and antioxidant screens.

Structure-Activity Relationship (SAR) Analysis: To synthesize and test a series of related analogues to establish a clear SAR, focusing on the roles of the methoxy and o-tolyl groups.

Mechanism of Action Studies: For any significant biological activity observed, to conduct further studies to elucidate the underlying molecular mechanism of action.

The scope of this research would initially be preclinical, focusing on in vitro and cell-based assays, with the potential for in vivo studies if promising activity is identified.

Eigenschaften

IUPAC Name |

(E)-N-[2-methoxy-2-(2-methylphenyl)ethyl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2/c1-15-8-6-7-11-17(15)18(22-2)14-20-19(21)13-12-16-9-4-3-5-10-16/h3-13,18H,14H2,1-2H3,(H,20,21)/b13-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRVIZYMIKMEZIP-OUKQBFOZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CNC(=O)C=CC2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C(CNC(=O)/C=C/C2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of N 2 Methoxy 2 O Tolyl Ethyl Cinnamamide

Retrosynthetic Analysis for N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide

A retrosynthetic analysis of N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide logically begins with the disconnection of the most synthetically accessible bond, the amide linkage. This primary disconnection yields two key precursors: a cinnamoyl derivative (such as cinnamic acid or its activated form) and the amine, (±)-2-methoxy-2-(o-tolyl)ethan-1-amine.

Further disconnection of the amine precursor, (±)-2-methoxy-2-(o-tolyl)ethan-1-amine, can be envisioned through several pathways. A carbon-nitrogen bond disconnection leads back to a corresponding electrophile, such as 2-methoxy-2-(o-tolyl)ethyl bromide, and an ammonia (B1221849) equivalent. Alternatively, a carbon-carbon bond disconnection adjacent to the nitrogen suggests a precursor like 2-methoxy-2-(o-tolyl)acetonitrile, which can be reduced to the target amine. A more practical disconnection at the chiral center points to two simpler starting materials: an o-tolyl organometallic reagent (e.g., o-tolylmagnesium bromide) and a two-carbon electrophile such as methoxyacetaldehyde (B81698) or its synthetic equivalent. This latter approach is often advantageous for constructing the core carbon skeleton.

Development and Optimization of Synthetic Routes for N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide

The development of a synthetic route for N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide hinges on the efficient execution of two main stages: the formation of the amide bond and the synthesis of the amine moiety.

The formation of the amide bond between a cinnamic acid derivative and an amine is a cornerstone of cinnamamide (B152044) synthesis and is one of the most frequently performed reactions in organic chemistry. ucl.ac.ukresearchgate.net A variety of methods have been developed, ranging from classical approaches to modern catalytic systems.

Coupling Reagent-Mediated Amidation: The most common strategy involves the activation of the carboxylic acid group of cinnamic acid with stoichiometric coupling reagents. ucl.ac.uk Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) and N,N'-dicyclohexylcarbodiimide (DCC) are widely used to form a reactive O-acylisourea intermediate, which is then readily attacked by the amine. researchgate.netanalis.com.my Other activators include phosphonium-based reagents like T3P (n-propylphosphonic acid anhydride) and uronium/guanidinium salts such as HATU, which are known for their high efficiency and mild reaction conditions. ucl.ac.ukorganic-chemistry.org

Acid Chloride Route: An alternative two-step approach involves the conversion of cinnamic acid to the more reactive cinnamoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. ucl.ac.ukresearchgate.net The resulting acid chloride reacts rapidly with the amine, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. ugm.ac.id

Direct Catalytic Amidation: To improve atom economy and reduce waste, direct amidation methods that avoid stoichiometric activators have been developed. Boron-based catalysts, such as phenylboronic acid, can facilitate the direct condensation of carboxylic acids and amines, often under solvent-free or microwave-assisted conditions. sigmaaldrich.comnih.govnih.gov

Enzymatic Synthesis: Biocatalysis offers a green alternative for amide bond formation. rsc.org Enzymes like lipases, such as Lipozyme® TL IM, have been shown to effectively catalyze the amidation of cinnamate (B1238496) esters with amines under mild conditions, often in continuous-flow microreactors, which allows for short reaction times and catalyst recycling. mdpi.com

| Method | Activating Agent/Catalyst | Key Advantages | Common Solvents | Typical Byproducts |

|---|---|---|---|---|

| Coupling Reagents | EDC, DCC, HATU, T3P | High yields, mild conditions, broad substrate scope. ucl.ac.ukanalis.com.my | DMF, CH₂Cl₂ ucl.ac.uk | Urea derivatives, phosphonates. analis.com.my |

| Acid Chloride | SOCl₂, (COCl)₂ | High reactivity of intermediate. ucl.ac.uk | DCM, THF | HCl, SO₂. researchgate.net |

| Catalytic Amidation | Boronic acids, Ru-complexes | High atom economy, reduced waste. sigmaaldrich.comnih.gov | Toluene, or solvent-free | Water |

| Enzymatic Synthesis | Lipases (e.g., Lipozyme®) | Mild conditions, high selectivity, green process. mdpi.com | MTBE, or solvent-free | Alcohol (from ester) |

The synthesis of the chiral amine, (±)-2-methoxy-2-(o-tolyl)ethan-1-amine, is a critical step for which several plausible routes can be proposed based on established organic transformations.

One efficient approach begins with the Grignard reaction between o-tolylmagnesium bromide and methoxyacetaldehyde. This reaction constructs the carbon skeleton and sets the secondary alcohol functionality in a single step, yielding 1-methoxy-1-(o-tolyl)ethan-2-ol. The resulting alcohol can then be converted to the target amine through a two-step sequence involving conversion to an azide (B81097) via a Mitsunobu reaction or by tosylation followed by substitution with sodium azide, and subsequent reduction to the primary amine.

Another potential route starts from o-methylacetophenone. α-Bromination followed by substitution with sodium methoxide (B1231860) would yield 2-methoxy-1-(o-tolyl)ethan-1-one. This ketone can then be converted to the target amine via reductive amination.

A more direct, albeit challenging, route could involve the hydroaminomethylation of o-methylstyrene in the presence of a suitable catalyst and a source of ammonia and syngas, though selectivity could be an issue. A method for preparing the related 2-methoxy ethylamine (B1201723) from ethanolamine (B43304) involves protection as a benzyl (B1604629) imine, methylation, and subsequent deprotection. google.com

Since the N-(2-methoxy-2-(o-tolyl)ethyl) moiety contains a stereocenter, achieving an enantiomerically pure final product requires a stereoselective synthetic strategy.

Asymmetric Reduction: If the synthesis proceeds through the ketone intermediate, 2-methoxy-1-(o-tolyl)ethan-1-one, its asymmetric reduction can provide enantiomerically enriched 2-methoxy-2-(o-tolyl)ethanol. This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation with transition metal catalysts bearing chiral ligands. nih.govacs.org The resulting chiral alcohol can then be converted to the chiral amine with retention or inversion of configuration, depending on the chosen method.

Chiral Auxiliaries: The diastereoselective reduction of N-(tert-butylsulfinyl)ketimines is a powerful method for preparing enantiomerically enriched amines. orgsyn.org The ketone, 2-methoxy-1-(o-tolyl)ethan-1-one, could be condensed with an enantiopure sulfinamide (e.g., (R)-2-methylpropane-2-sulfinamide) to form a sulfinylimine. orgsyn.org Subsequent diastereoselective reduction with a hydride source and acidic removal of the sulfinyl group would yield the enantiomerically enriched amine.

Resolution: A classical approach involves the synthesis of the racemic amine followed by resolution. This is typically accomplished by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or mandelic acid. The diastereomers, which have different physical properties, can then be separated by fractional crystallization, followed by liberation of the enantiopure amine from the salt.

The principles of green chemistry can be applied to the synthesis of N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide to enhance its sustainability. acs.org The American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable has identified the catalytic formation of amide bonds as a key area for improvement. sigmaaldrich.com

The use of catalytic direct amidation, employing catalysts such as boronic acids or reusable Brønsted acidic ionic liquids, is a prime example of a greener approach. sigmaaldrich.comacs.org These methods circumvent the need for stoichiometric coupling reagents, thereby reducing waste and improving atom economy. ucl.ac.uk Oxidative amidation, which can form an amide from an alcohol or aldehyde and an amine, represents another catalytic pathway. ucl.ac.uk

Enzymatic catalysis, as discussed previously, offers a highly sustainable route under mild, often aqueous or solvent-free conditions, minimizing energy consumption and avoiding hazardous reagents. rsc.orgmdpi.com Furthermore, implementing continuous-flow microreactor technology can enhance reaction efficiency, reduce reaction times, and simplify product isolation. mdpi.com The choice of solvents is also critical; replacing hazardous solvents like DMF and CH₂Cl₂ with greener alternatives is a key consideration for a more sustainable process. ucl.ac.uk

Synthesis of Analogues and Derivatives of N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide

The synthesis of analogues and derivatives of the title compound allows for the systematic exploration of structure-activity relationships. This is typically achieved by modifying either the cinnamoyl portion or the amine portion of the molecule.

Modification of the Cinnamoyl Moiety: A wide array of derivatives can be accessed by starting with substituted cinnamic acids. For example, using p-coumaric acid, caffeic acid, or ferulic acid introduces hydroxyl and methoxy (B1213986) groups onto the phenyl ring of the cinnamoyl group. mdpi.comunhas.ac.id These substituted cinnamic acids can be coupled with the amine using the standard amidation methods described above. analis.com.my

Modification of the Amine Moiety: The structural diversity can be further expanded by varying the amine component. The synthesis of cinnamamides using different phenylethylamines, tryptamines, or cyclic amines like morpholine (B109124) has been reported. ugm.ac.idmdpi.com For instance, reacting cinnamoyl chloride with N-(2-hydroxyethyl)amine or N-phenylethylamine would yield N-(2-hydroxyethyl)cinnamamide or N-phenethylcinnamamide, respectively. ontosight.aisemanticscholar.org

| Compound Name | Amine Precursor | Cinnamic Acid Precursor | Reported Yield | Reference |

|---|---|---|---|---|

| N-(4-hydroxyphenethyl)cinnamamide | Tyramine | Cinnamic acid | Not specified | mdpi.com |

| N-(2-(1H-indol-3-yl)ethyl)cinnamamide | Tryptamine | Cinnamic acid | Not specified | mdpi.com |

| N-(4-methoxyphenyl)cinnamamide | p-Anisidine | Cinnamic acid | 93.1% | analis.com.my |

| N-(4-(dimethylamino)phenyl)cinnamamide | N,N-Dimethyl-p-phenylenediamine | Cinnamic acid | 18% | mdpi.com |

| N-morpholinyl-p-methoxycinnamamide | Morpholine | p-Methoxycinnamic acid | Not specified | ugm.ac.id |

Design Principles for Structural Modification of N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide

The design of structural modifications for a lead compound like N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide is typically guided by the goal of optimizing its pharmacological profile. This involves a systematic investigation of the structure-activity relationships (SAR), where different parts of the molecule are altered to enhance potency, selectivity, metabolic stability, and other pharmacokinetic properties. The cinnamamide scaffold offers several points for modification.

Key Molecular Regions for Modification:

Cinnamoyl Moiety: The aromatic ring of the cinnamoyl group can be substituted with various electron-donating or electron-withdrawing groups. These substitutions can influence the electronic properties of the entire molecule, potentially affecting its interaction with biological targets. Furthermore, the α,β-unsaturated system is a key feature that can be modified, for instance, by hydrogenation to produce the corresponding hydrocinnamamide, which may alter the compound's conformational flexibility and reactivity.

N-Substituent (2-methoxy-2-(o-tolyl)ethyl moiety): This portion of the molecule presents multiple opportunities for modification:

o-Tolyl Group: The methyl group on the phenyl ring can be moved to the meta or para positions to probe the effects of steric hindrance and electronic distribution. The phenyl ring can also be replaced with other aromatic or heteroaromatic systems to explore different binding interactions.

Methoxy Group: The methoxy group can be replaced with other alkoxy groups of varying chain lengths or with a hydroxyl group to investigate the impact of lipophilicity and hydrogen bonding potential at this position.

Ethyl Chain: The length of the ethyl linker can be extended or shortened to assess the optimal distance between the cinnamoyl moiety and the o-tolyl group for biological activity.

Table 1: Proposed Structural Modifications of N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide and Their Rationale

| Modification Site | Proposed Change | Rationale for Modification |

| Cinnamoyl Phenyl Ring | Introduction of substituents (e.g., -Cl, -F, -OCH3, -NO2) | To modulate electronic properties and explore potential new binding interactions. |

| Amide Linker | Replacement with an ester or sulfonamide | To evaluate the importance of the amide bond for biological activity. |

| o-Tolyl Group | Isomeric substitution (m-tolyl, p-tolyl) or replacement with other aryl/heteroaryl groups | To investigate the influence of steric and electronic factors on the aryl substituent. |

| Methoxy Group | Conversion to other alkoxy groups or a hydroxyl group | To alter lipophilicity and hydrogen bonding capacity. |

| Ethyl Chain | Lengthening or shortening of the alkyl chain | To determine the optimal spatial arrangement of the key pharmacophoric features. |

Synthetic Procedures for Key N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide Analogues

The synthesis of N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide and its analogues would likely follow a convergent approach, involving the preparation of the key amine intermediate, 2-methoxy-2-(o-tolyl)ethanamine (B3401910), followed by its coupling with a suitably functionalized cinnamic acid derivative.

Proposed Synthesis of the Amine Intermediate:

A plausible synthetic route to 2-methoxy-2-(o-tolyl)ethanamine could start from o-tolualdehyde.

Cyanohydrin Formation: Reaction of o-tolualdehyde with a cyanide source, such as sodium cyanide, would yield the corresponding cyanohydrin.

Methylation: The hydroxyl group of the cyanohydrin could be methylated using a methylating agent like methyl iodide in the presence of a base.

Reduction: The nitrile group of the resulting methoxy nitrile can then be reduced to the primary amine using a reducing agent such as lithium aluminum hydride (LiAlH4) to afford 2-methoxy-2-(o-tolyl)ethanamine.

Amide Coupling Reactions:

Once the amine intermediate is obtained, it can be coupled with cinnamic acid or its derivatives using standard peptide coupling methods.

Method A: Acid Chloride Route: Cinnamic acid can be converted to cinnamoyl chloride using a chlorinating agent like thionyl chloride (SOCl2) or oxalyl chloride. The resulting acid chloride can then be reacted with 2-methoxy-2-(o-tolyl)ethanamine in the presence of a base, such as triethylamine or pyridine, to form the desired amide. ugm.ac.id

Method B: Coupling Agent Route: Direct coupling of cinnamic acid with 2-methoxy-2-(o-tolyl)ethanamine can be achieved using a variety of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC), (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt). This method often provides milder reaction conditions and can be advantageous for sensitive substrates.

Synthesis of Analogues:

The synthesis of analogues would involve using appropriately substituted cinnamic acids or preparing modified amine intermediates. For example, to synthesize an analogue with a p-chloro substituent on the cinnamoyl ring, p-chlorocinnamic acid would be used in the coupling step. To synthesize an analogue with a different alkoxy group, the corresponding alkylating agent would be used in the methylation step of the amine synthesis.

Table 2: Representative Synthetic Reactions for Cinnamamide Analogue Synthesis

| Reaction Type | Reactants | Reagents and Conditions | Product Type |

| Amide Coupling (Acid Chloride) | Cinnamoyl chloride, 2-methoxy-2-(o-tolyl)ethanamine | Triethylamine, Dichloromethane, 0 °C to room temp. | N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide |

| Amide Coupling (Coupling Agent) | Cinnamic acid, 2-methoxy-2-(o-tolyl)ethanamine | EDC, HOBt, DMF, room temp. | N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide |

| Synthesis of Substituted Cinnamoyl Moiety | Substituted benzaldehyde, Malonic acid | Piperidine, Pyridine, heat | Substituted Cinnamic Acid |

Scale-Up Considerations for Academic Research Quantities of N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide

Scaling up the synthesis of a compound from milligram to multigram quantities for academic research presents several challenges that need to be addressed to ensure safety, efficiency, and reproducibility.

Key Considerations for Scale-Up:

Reagent Selection and Stoichiometry: On a larger scale, the cost and availability of reagents become more significant. It is also important to optimize the stoichiometry of the reactants to maximize the yield of the desired product and minimize the formation of byproducts, which can complicate purification.

Solvent Choice and Concentration: The choice of solvent can impact reaction kinetics, solubility of reactants and products, and ease of workup. For scale-up, it is preferable to use solvents that are less hazardous, have a lower environmental impact, and can be easily removed and potentially recycled. The concentration of the reaction mixture may also need to be adjusted to manage heat transfer and ensure efficient mixing.

Reaction Monitoring and Control: Close monitoring of reaction parameters such as temperature, reaction time, and pH is crucial for a successful scale-up. Exothermic reactions, in particular, require careful temperature control to prevent runaway reactions.

Workup and Purification: Procedures that are straightforward on a small scale, such as extraction and chromatography, can become more challenging and time-consuming on a larger scale. For academic research quantities, purification by crystallization is often preferred over column chromatography as it is typically more efficient and scalable. Developing a robust crystallization procedure is a key aspect of process development.

Safety: A thorough safety assessment of all reagents, intermediates, and reaction conditions is essential before performing a scale-up. This includes understanding the potential hazards associated with each chemical and implementing appropriate safety measures to mitigate risks.

Table 3: Comparison of Small-Scale vs. Academic Research Scale-Up Procedures

| Parameter | Small-Scale (mg) | Academic Research Scale-Up (g to 10s of g) |

| Purification | Column chromatography is common. | Crystallization is preferred for efficiency and scalability. |

| Heat Transfer | Surface area to volume ratio is high; heat dissipates easily. | Lower surface area to volume ratio; requires careful monitoring and control of exotherms. |

| Mixing | Magnetic stirring is usually sufficient. | Mechanical stirring is often necessary for efficient mixing of larger volumes. |

| Workup | Extractions with separatory funnels are straightforward. | Larger scale extractions can be more cumbersome and may require specialized equipment. |

In the context of synthesizing N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide, a key scale-up challenge would be the safe handling of reagents like lithium aluminum hydride if it is used for the reduction step. The purification of the final compound would ideally be achieved through crystallization to avoid the need for large-scale chromatography.

Chemical Reactivity and Mechanistic Organic Studies of N 2 Methoxy 2 O Tolyl Ethyl Cinnamamide

Intramolecular and Intermolecular Reactions of N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamidenih.gov

While specific studies on the intramolecular and intermolecular reactions of N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide are not extensively documented in the literature, its structural motifs suggest potential reactivity analogous to similar systems. The presence of the cinnamoyl group and the ortho-substituted aromatic ring allows for the exploration of various cyclization and addition reactions.

One potential intramolecular reaction is a photocatalyzed [2+2] cycloaddition. In related systems, such as N-alkyl-N-(2-(1-arylvinyl)aryl)cinnamamides, iridium photocatalysis has been shown to induce intramolecular [2+2] photocycloaddition, leading to the formation of complex polycyclic scaffolds researchgate.net. For N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide, irradiation in the presence of a suitable photosensitizer could potentially lead to an intramolecular cycloaddition between the cinnamide double bond and the tolyl aromatic ring, although this would be a challenging transformation.

A more plausible intramolecular reaction is an electrophilic cyclization onto the electron-rich o-tolyl ring. Under acidic conditions, the methoxy (B1213986) group could be eliminated to generate a stabilized carbocation, which could then be attacked by the o-tolyl ring in a Friedel-Crafts-type reaction to form a dihydronaphthalene derivative. This type of intramolecular arene alkylation has been demonstrated using N-(acyloxy)phthalimides as radical precursors under photocatalytic conditions acs.org.

Intermolecularly, the double bond of the cinnamamide (B152044) moiety is susceptible to a variety of addition reactions. For instance, it can undergo Michael additions with nucleophiles. Furthermore, the amide functionality can participate in hydrogen bonding, influencing the compound's aggregation and interaction with other molecules. The reactivity of the cinnamamide double bond can also be harnessed in polymerization reactions, although this is less common for N-substituted cinnamamides.

Degradation Pathways and Stability Research of N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamideresearchgate.net

The stability of N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide is influenced by environmental factors such as light, heat, and the presence of hydrolytic agents. Understanding its degradation pathways is crucial for its handling, storage, and potential applications.

While a definitive list of degradation products for N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide is not available, plausible degradation pathways can be inferred from the known reactivity of cinnamamides and related compounds. Advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy would be essential for the separation and identification of any degradation products.

Potential Degradation Pathways:

Photodegradation: Cinnamic acid and its derivatives are known to undergo photodegradation researchgate.netresearchgate.netdavidpublisher.com. The primary photodegradation pathway for N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide would likely involve the E-Z isomerization of the double bond nih.gov. Further UV irradiation could lead to the formation of cyclobutane dimers through [2+2] cycloaddition reactions with other molecules of the compound. Oxidation of the double bond could also occur, leading to the formation of an epoxide, which could be further hydrolyzed to a diol. Cleavage of the amide bond or the ether linkage under photolytic conditions is also possible.

Thermal Degradation: At elevated temperatures, N-substituted amides can undergo thermal degradation. For polyamides, thermal degradation can lead to the cleavage of the amide bond, resulting in the formation of amines and carboxylic acids or their derivatives dtic.milresearchgate.net. In the case of N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide, thermolysis could lead to the formation of cinnamamide and 2-methoxy-2-(o-tolyl)ethan-1-amine, or further fragmentation products.

Hydrolysis: The amide bond in N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide is susceptible to hydrolysis under both acidic and basic conditions. Acid-catalyzed hydrolysis would proceed via protonation of the amide carbonyl, making it more susceptible to nucleophilic attack by water. Base-catalyzed hydrolysis would involve the direct attack of a hydroxide ion on the carbonyl carbon. In either case, the products of hydrolysis would be cinnamic acid and 2-methoxy-2-(o-tolyl)ethan-1-amine. The kinetics of amide hydrolysis can be studied to determine the rate constants under different conditions chemrxiv.orgdntb.gov.uanih.gov.

A hypothetical table of potential degradation products is presented below:

| Degradation Pathway | Potential Products |

| Photodegradation | (Z)-N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide, Cyclobutane dimers, Cinnamic aldehyde, Benzoic acid |

| Thermal Degradation | Cinnamamide, 2-methoxy-2-(o-tolyl)ethan-1-amine, Styrene, Toluene |

| Hydrolysis | Cinnamic acid, 2-methoxy-2-(o-tolyl)ethan-1-amine |

Kinetic studies are essential to quantify the rate of degradation of N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide under various conditions. Such studies would typically involve monitoring the disappearance of the parent compound over time using a technique like HPLC.

For instance, the kinetics of photodegradation can be studied by exposing a solution of the compound to a light source of a specific wavelength and intensity and measuring its concentration at different time intervals. The data can then be fitted to a suitable kinetic model, such as a pseudo-first-order model, to determine the rate constant nih.gov.

Similarly, the kinetics of thermal degradation can be investigated by heating the compound at a specific temperature and analyzing its concentration over time. The activation energy for the degradation process can be determined by performing the experiment at different temperatures and applying the Arrhenius equation jcsp.org.pk.

The hydrolysis kinetics can be studied by monitoring the reaction in acidic or basic solutions of known concentrations. The rate constants for the acid- and base-catalyzed hydrolysis can be determined, providing insight into the stability of the amide bond chemrxiv.org.

A hypothetical data table for a kinetic study of the hydrolysis of N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide is shown below:

| pH | Temperature (°C) | k (s⁻¹) |

| 2 | 25 | 1.2 x 10⁻⁶ |

| 2 | 50 | 5.8 x 10⁻⁶ |

| 12 | 25 | 3.5 x 10⁻⁵ |

| 12 | 50 | 1.7 x 10⁻⁴ |

Reaction Mechanism Elucidation for N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide Synthesis and Derivativesnih.govresearchgate.net

The most common method for the synthesis of cinnamamides is the reaction of a cinnamoyl chloride with a suitable amine researchgate.net. In the case of N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide, this would involve the reaction of cinnamoyl chloride with 2-methoxy-2-(o-tolyl)ethan-1-amine.

The reaction mechanism proceeds via a nucleophilic acyl substitution. The nitrogen atom of the amine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the cinnamoyl chloride. This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, with the chloride ion acting as a leaving group, to form the stable amide product. A base, such as pyridine (B92270) or triethylamine (B128534), is often added to neutralize the hydrochloric acid that is formed as a byproduct ugm.ac.id.

Alternatively, cinnamamides can be synthesized directly from cinnamic acid and an amine using a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) nih.govbeilstein-journals.org. The coupling agent activates the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

The general mechanism for the synthesis of N-substituted cinnamamides is a well-established and versatile reaction, allowing for the preparation of a wide range of derivatives by varying the amine component researchgate.netmdpi.comresearchgate.netrsc.org.

Role of N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide as a Synthetic Intermediate in Complex Molecule Synthesis

The structure of N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide, particularly the N-(2-methoxy-2-(o-tolyl)ethyl) fragment, makes it a valuable intermediate for the synthesis of more complex molecules, especially isoquinoline alkaloids nih.govresearchgate.net. This fragment is a derivative of a β-phenylethylamine, a common precursor in the biosynthesis and chemical synthesis of isoquinolines.

A key transformation is the Bischler-Napieralski reaction, which involves the intramolecular cyclization of a β-phenylethylamide under acidic conditions. For N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide, treatment with a dehydrating agent such as phosphorus pentoxide or phosphoryl chloride could induce cyclization of the amide onto the o-tolyl ring to form a dihydroisoquinoline derivative. The cinnamoyl group would be incorporated into the newly formed heterocyclic ring. Subsequent oxidation would lead to the corresponding isoquinoline.

This synthetic strategy provides a route to substituted isoquinolines, which are a class of compounds with a wide range of biological activities. The substituents on the cinnamoyl and the tolyl moieties of the starting material would determine the substitution pattern of the final isoquinoline product. Therefore, N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide and its analogues serve as important building blocks in the synthesis of medicinally relevant heterocyclic compounds.

Advanced Spectroscopic and Structural Analysis in Research of N 2 Methoxy 2 O Tolyl Ethyl Cinnamamide

Elucidation of Conformational Dynamics of N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide

The conformational landscape of cinnamamides, including N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide, is primarily defined by two key areas of flexibility: rotation around the single bond connecting the carbonyl and the α,β-unsaturated system, and restricted rotation about the amide C-N bond.

Studies on analogous compounds like cinnamanilides reveal that they typically exist as an equilibrium mixture of s-cis and s-trans conformers in solution. The s-trans form, where the carbonyl group and the vinylic double bond are oriented away from each other, is often preferred to minimize steric hindrance. However, the relative stability of these conformers can be influenced by electrostatic repulsions between the anilide nitrogen and the β-carbon atom in the s-trans form versus repulsions between the π-electrons of the C=O and C=C bonds in the s-cis form.

Furthermore, the amide C-N bond possesses significant double-bond character due to resonance, leading to a substantial rotational barrier. This restricted rotation can give rise to distinct syn- and anti-periplanar conformers, which may be observable as separate sets of signals in NMR spectroscopy, particularly at low temperatures. Dynamic NMR studies on similar amides have quantified these rotational barriers, providing insight into the energy required to interconvert between conformers. For N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide, the bulky N-substituent likely influences these rotational dynamics, affecting both the amide bond barrier and the preference for s-cis/s-trans arrangement of the cinnamoyl backbone.

X-ray Crystallography Studies of N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide and its Co-crystals

X-ray crystallography provides definitive information on the three-dimensional structure of molecules in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide is not publicly available, extensive crystallographic studies on related cinnamamides and their derivatives offer profound insights into their likely solid-state arrangement.

The field of crystal engineering has also explored the formation of co-crystals of cinnamic acid and its derivatives with various "co-formers." Co-crystals are multi-component solids where the components are linked by non-covalent interactions, such as hydrogen bonds. For instance, cinnamic acid and its derivatives have been successfully co-crystallized with pyridyl-containing molecules like nicotinamide. nih.govnih.gov In these structures, hydrogen bonds typically form between the carboxylic acid of the cinnamic derivative and the nitrogen of the pyridine (B92270) ring or the amide group of nicotinamide. nih.govnih.gov This approach allows for the tuning of physicochemical properties like solubility and melting point without covalent modification of the active molecule. It is conceivable that N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide could form similar co-crystals, where its amide group participates in hydrogen bonding with suitable co-formers.

High-Resolution NMR Spectroscopy Applications for N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide Structural Research

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the unambiguous confirmation of the structure of cinnamamide (B152044) derivatives.

For N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide, the ¹H NMR spectrum would exhibit characteristic signals for each part of the molecule. The vinylic protons of the cinnamoyl group typically appear as two doublets in the downfield region (around 6.4-7.8 ppm), with a large coupling constant (~15-16 Hz) confirming the trans configuration of the double bond. The aromatic protons of the cinnamoyl and o-tolyl groups would resonate in the 7.0-7.6 ppm range. The amide N-H proton would likely appear as a triplet downfield (around 8.0-8.2 ppm), coupled to the adjacent methylene (B1212753) (CH₂) group. The protons of the ethyl linker and the methoxy (B1213986) group would appear further upfield.

The ¹³C NMR spectrum provides complementary information, with the carbonyl carbon (C=O) being one of the most downfield signals (around 165-167 ppm). The carbons of the aromatic rings and the vinyl group appear between 115 and 145 ppm, while the aliphatic carbons of the ethyl chain and the methoxy group resonate at higher fields. Detailed analysis using 2D NMR techniques like COSY and HSQC would allow for the definitive assignment of all proton and carbon signals, confirming the connectivity of the molecular structure.

The following tables present typical chemical shift ranges for key nuclei in structurally similar compounds, which serve as a reference for N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide.

Table 1: Representative ¹H NMR Data for N-Substituted Cinnamamide Derivatives

| Functional Group | Chemical Shift (δ, ppm) Range | Multiplicity | Typical Coupling Constant (J, Hz) |

|---|---|---|---|

| Amide N-H | 8.0 - 8.2 | Triplet (t) | 5 - 6 |

| Vinylic H (β to C=O) | 7.3 - 7.8 | Doublet (d) | 15 - 16 |

| Aromatic H's | 7.1 - 7.6 | Multiplet (m) | - |

| Vinylic H (α to C=O) | 6.4 - 6.7 | Doublet (d) | 15 - 16 |

| N-CH₂ | 3.3 - 3.5 | Quartet (q) or Multiplet (m) | 6 - 8 |

| O-CH₃ | 3.8 - 3.9 | Singlet (s) | - |

| C-CH₂-N | 2.7 - 2.8 | Triplet (t) | 6 - 8 |

| Ar-CH₃ | 2.3 - 2.4 | Singlet (s) | - |

Data compiled from analogous compounds reported in the literature. nih.govmdpi.comnih.gov

Table 2: Representative ¹³C NMR Data for N-Substituted Cinnamamide Derivatives

| Carbon Type | Chemical Shift (δ, ppm) Range |

|---|---|

| Carbonyl (C=O) | 164 - 167 |

| Aromatic/Vinylic C's | 115 - 145 |

| Methoxy (O-CH₃) | 55 - 57 |

| N-Alkyl (N-CH₂) | 40 - 43 |

| N-Alkyl (C-CH₂) | 35 - 36 |

| Aromatic Methyl (Ar-CH₃) | 12 - 15 |

Data compiled from analogous compounds reported in the literature. nih.govmdpi.comnih.gov

Advanced Mass Spectrometry for Mechanistic and Derivatization Studies of N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula by providing a highly accurate mass measurement of its molecular ion ([M+H]⁺ or [M]⁺˙). mdpi.com

Electron ionization (EI) mass spectrometry is particularly useful for structural elucidation through fragmentation. The fragmentation of cinnamamides is often predictable and provides valuable structural information. nih.gov For N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide, key fragmentation pathways would likely include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common pathway for amines and amides, which would help identify the N-substituent.

Amide Bond Cleavage: Scission of the amide bond can occur in two ways, leading to the formation of a cinnamoyl cation (m/z 131 for an unsubstituted cinnamoyl group) or an ion corresponding to the N-substituent portion. This is highly diagnostic for identifying both halves of the molecule.

McLafferty Rearrangement: If sterically feasible, a hydrogen atom can be transferred from the alkyl chain to the carbonyl oxygen, followed by cleavage, which can be diagnostic for primary amides. libretexts.org

Cleavage of the N-substituent: The (2-methoxy-2-(o-tolyl)ethyl) group can undergo its own characteristic fragmentation, such as the loss of a methoxy group or cleavage between the ethyl and tolyl moieties.

By carefully analyzing these fragmentation patterns, researchers can confirm the structure of the parent molecule, identify unknown derivatives formed during a reaction, or gain insight into reaction mechanisms by tracking isotopic labels. nih.govresearchgate.net

Vibrational Spectroscopy (IR, Raman) for Hydrogen Bonding and Molecular Interactions in N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. thermofisher.com These techniques are exceptionally sensitive to the nature of chemical bonds and intermolecular interactions, particularly hydrogen bonding. mdpi.com

For N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide, the most informative regions in the IR and Raman spectra are associated with the amide group vibrations.

N-H Stretching: The N-H stretching vibration, typically observed in the range of 3200-3400 cm⁻¹, is a direct probe of hydrogen bonding. In a non-hydrogen-bonded (free) state, this band appears as a sharp peak at higher wavenumbers. When the N-H group participates in a hydrogen bond (e.g., N-H···O=C), the bond is weakened and elongated, causing the absorption band to shift to lower wavenumbers (e.g., 3250-3300 cm⁻¹) and become broader and more intense. ugm.ac.id

Amide I Band: This band, appearing between 1630 and 1680 cm⁻¹, is primarily due to the C=O stretching vibration. Its position is also sensitive to hydrogen bonding. When the carbonyl oxygen acts as a hydrogen bond acceptor, the C=O bond weakens, resulting in a shift to a lower frequency. nih.gov

Amide II Band: Located around 1510-1570 cm⁻¹, this band arises from a combination of N-H in-plane bending and C-N stretching vibrations. nih.gov Its position can also be affected by changes in conformation and hydrogen bonding.

By comparing the spectra of the compound in different states (e.g., dilute solution vs. solid state), researchers can deduce the extent and nature of hydrogen bonding. The presence of significant shifts in the N-H and Amide I bands in the solid-state spectrum compared to a dilute solution in a non-polar solvent would be strong evidence for intermolecular N-H···O hydrogen bonding in the crystal lattice. researchgate.net

Table 3: Key Vibrational Modes for Cinnamamide Derivatives

| Vibrational Mode | Description | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Stretching of the amide N-H bond | 3200 - 3400 |

| C=O Stretch (Amide I) | Stretching of the amide carbonyl bond | 1630 - 1680 |

| C=C Stretch | Stretching of the vinylic double bond | ~1620 |

| N-H Bend (Amide II) | N-H bending coupled with C-N stretching | 1510 - 1570 |

Data compiled from analogous compounds reported in the literature. ugm.ac.idui.ac.idashdin.com

Theoretical and Computational Chemistry Investigations of N 2 Methoxy 2 O Tolyl Ethyl Cinnamamide

Quantum Chemical Calculations of N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. nih.gov These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule. Such studies reveal crucial information about molecular geometry, stability, and reactivity. For cinnamamide (B152044) derivatives, DFT methods are commonly used to optimize the molecular structure and calculate various electronic descriptors. nih.gov

Frontier Molecular Orbital (FMO) Analysis of N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most easily donated (nucleophilic character), while the LUMO is the orbital that most readily accepts an electron (electrophilic character). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

The distribution of these orbitals across the molecular structure indicates the most probable sites for electrophilic and nucleophilic attacks. For a molecule like N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide, the HOMO is expected to be localized on the electron-rich parts of the molecule, such as the phenyl rings and the methoxy (B1213986) group, while the LUMO is likely distributed over the α,β-unsaturated carbonyl system of the cinnamoyl moiety, which acts as a Michael acceptor. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Energies for a Related Benzamide Derivative This table presents data for N-[2-(diethylamino)ethyl]-2-methoxy-5-methylsulfonylbenzamide, a related compound, to illustrate typical FMO energy values obtained from DFT calculations.

| Parameter | Energy (eV) |

| EHOMO | -6.143 |

| ELUMO | -1.483 |

| Energy Gap (ΔE) | 4.660 |

Data sourced from DFT/B3LYP calculations on an analogous compound. mdpi.com

Electrostatic Potential (ESP) Mapping and Charge Distribution Analysis

An Electrostatic Potential (ESP) map is a visualization tool that illustrates the charge distribution on the surface of a molecule. It maps the electrostatic potential experienced by a positive point charge, providing a guide to the molecule's reactive sites. Red-colored regions on an ESP map indicate areas of negative potential, which are rich in electrons and prone to electrophilic attack. Conversely, blue-colored regions represent positive potential, which are electron-deficient and susceptible to nucleophilic attack. Green and yellow areas denote regions of neutral or intermediate potential. nih.gov

For N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide, the ESP map would likely show negative potential (red) around the carbonyl oxygen of the amide group and potentially the oxygen of the methoxy group, highlighting these as sites for hydrogen bonding or interaction with electrophiles. Positive potential (blue) would be expected around the amide hydrogen (N-H), indicating its role as a potential hydrogen bond donor. This analysis is crucial for understanding intermolecular interactions, including how the molecule might bind to a biological target. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis of N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide

While quantum calculations provide insight into the static electronic structure, Molecular Dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe conformational changes, flexibility, and interactions with the surrounding environment (like a solvent or a biological receptor). ugm.ac.id

For a flexible molecule such as N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide, which has several rotatable bonds, conformational analysis is vital. MD simulations can explore the potential energy surface of the molecule to identify stable, low-energy conformations. nih.gov By simulating the molecule's movement over nanoseconds, researchers can observe how different parts of the molecule, like the o-tolyl and cinnamoyl groups, orient themselves relative to each other. This information is critical for understanding which conformation is likely to be biologically active. Studies on similar molecules, like N-phenethyl-p-methoxycinnamamide, have used MD simulations to assess the stability of the molecule when bound to an enzyme, showing that the ligand does not cause significant structural changes to the protein. ugm.ac.id The root-mean-square deviation (RMSD) is often calculated during an MD simulation to quantify the stability of the molecule's conformation over time. ikm.org.my

Molecular Docking Studies of N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide with Biological Targets (Academic, In Vitro Focus)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). unhas.ac.id This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns between a potential drug molecule and its biological target. ikm.org.my

For N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide, docking studies would involve placing the molecule into the active site of a relevant protein target. Cinnamamide derivatives have been investigated for various biological activities, including as anticancer agents and α-glucosidase inhibitors. ugm.ac.idunhas.ac.id A docking study would calculate a binding energy score, which estimates the strength of the interaction. Lower (more negative) binding energies generally suggest a more stable and favorable interaction. ikm.org.my

The analysis of the docked pose reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein's active site. ugm.ac.idnih.gov For example, in a study of N-phenethyl-p-methoxycinnamamide with α-glucosidase, docking revealed π-anion and π-sulfur interactions with key residues, despite the absence of hydrogen bonds. ugm.ac.id Such insights are crucial for understanding the mechanism of action at a molecular level.

Table 2: Illustrative Molecular Docking Results for Cinnamamide Derivatives with a Protein Target (P-glycoprotein) This table shows binding energies for various cinnamamide derivatives to demonstrate typical results from docking studies.

| Compound | Binding Energy (kcal/mol) |

| Derivative 4 | -5.43 |

| Derivative 6 | -5.32 |

| Derivative 7 | -5.09 |

| Derivative 10 | -5.19 |

| Derivative 11 | -5.02 |

| Native Ligand (ZQU) | -8.11 |

Data sourced from a molecular docking study on analogous cinnamamide compounds. ikm.org.my

Prediction of Reactivity and Selectivity via Computational Models for N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide

Computational models can predict a molecule's chemical reactivity and the selectivity of its reactions. The FMO analysis described earlier is a primary tool for this purpose. The HOMO and LUMO energies and distributions can predict where a molecule will react. For instance, the cinnamoyl group contains an α,β-unsaturated system, which is a classic Michael acceptor. The LUMO is likely to be centered on this moiety, indicating that it is susceptible to nucleophilic attack at the β-carbon. researchgate.net

Furthermore, Fukui functions can be calculated to provide a more detailed, atom-specific measure of reactivity. These functions identify the sites within the molecule that are most likely to undergo electrophilic, nucleophilic, or radical attack. ESP maps also contribute to reactivity prediction by highlighting the electron-rich and electron-poor regions of the molecule. nih.gov Collectively, these models allow for a rational prediction of how N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide would behave in various chemical reactions, guiding synthetic efforts and the understanding of its metabolic fate.

In Silico Structure-Activity Relationship (SAR) Modeling for N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide Analogues

Structure-Activity Relationship (SAR) modeling aims to correlate the structural features of a series of compounds with their biological activity. unhas.ac.id In silico SAR, or Quantitative Structure-Activity Relationship (QSAR) studies, use computational methods to build mathematical models that predict the activity of new, untested compounds. researchgate.net

For N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide, an SAR study would involve creating a library of analogues by systematically modifying different parts of the molecule. For example, the substituents on the phenyl rings could be changed, the methoxy group could be altered, or the ethyl linker could be modified. The biological activity of these analogues would then be correlated with various calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties).

Studies on cinnamamide derivatives have revealed important SAR insights. For instance, the presence and position of hydroxyl or methoxy groups on the cinnamoyl ring can significantly impact cytotoxic activity. unhas.ac.id Similarly, the nature of the amine moiety is crucial for biological effects. unhas.ac.idui.ac.id By analyzing these relationships, computational models can identify the key structural features required for a desired biological effect, guiding the design of more potent and selective analogues. researchgate.net

Mechanistic Biological Research and Molecular Interactions of N 2 Methoxy 2 O Tolyl Ethyl Cinnamamide Excluding Clinical Data

Structure-Activity Relationship (SAR) Studies of N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide Analogues (In Vitro)No data is available.

Evaluation of Analogues in In Vitro Biological AssaysNo data is available.

No Publicly Available Research Found for N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide

Following a comprehensive search of scientific literature, chemical databases, and patent records, no specific information was found for the chemical compound N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide . This indicates a lack of published research on its synthesis, biological activity, or its potential development as a chemical probe.

The user's request for an article detailing the mechanistic biological research, molecular interactions, structure-activity relationships, and its development as a chemical probe for this specific compound cannot be fulfilled at this time due to the absence of available data.

While the broader class of compounds known as cinnamamides has been the subject of various studies, exploring their potential in areas such as antimicrobial, anti-inflammatory, and anticancer research, these findings are not directly applicable to the specific, structurally distinct molecule requested. The strict instructions to focus solely on "N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide" and to exclude any information outside this explicit scope prevent the generation of an article based on related but different chemical entities.

Therefore, the sections outlined in the user's request, namely:

Development of N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide as a Chemical Probe for Biological Systems

cannot be addressed with scientifically accurate and specific information. Any attempt to do so would require speculation and extrapolation from other compounds, which would violate the core tenets of scientific accuracy and the user's explicit instructions.

It is possible that research on this compound exists in proprietary, unpublished forms within private research and development settings, or that it is a novel compound that has not yet been described in publicly accessible literature. Until such research is published, a detailed and accurate article on "N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide" cannot be generated.

Advanced Analytical Methodologies for Research Application of N 2 Methoxy 2 O Tolyl Ethyl Cinnamamide

Development of Chromatographic Methods (HPLC, GC) for N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide Analysis in Complex Research Matrices

Chromatographic techniques are fundamental for separating N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide from intricate research matrices such as cell lysates, microsomal incubations, or plasma.

High-Performance Liquid Chromatography (HPLC): HPLC is the predominant method for the analysis of cinnamamide (B152044) derivatives due to its versatility and applicability to non-volatile and thermally sensitive molecules. A typical HPLC method for N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide would utilize a reverse-phase C18 column, which separates compounds based on hydrophobicity. researchgate.net The mobile phase often consists of a gradient mixture of an organic solvent, like acetonitrile, and an aqueous buffer. researchgate.net Detection is commonly achieved using a photodiode array (PDA) detector, leveraging the strong ultraviolet (UV) absorbance of the cinnamoyl group, typically around 308 nm. researchgate.net Method development involves optimizing parameters such as mobile phase composition, flow rate, and column temperature to achieve a sharp peak shape, good resolution from matrix components, and a short run time.

Gas Chromatography (GC): GC can also be employed for the analysis of N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide, although it may require chemical derivatization to increase the compound's volatility and thermal stability. The amide functional group can be derivatized, for instance, through silylation. The separation occurs in a capillary column, and detection is commonly performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Below is a table summarizing typical starting parameters for chromatographic method development.

| Parameter | HPLC Method | GC Method |

| Column | Reverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) researchgate.net | Capillary Column (e.g., HP-5MS, 30 m x 0.25 mm) |

| Mobile Phase / Carrier Gas | Acetonitrile/Water Gradient researchgate.net | Helium or Nitrogen |

| Detector | Photodiode Array (PDA) or UV-Vis | Flame Ionization (FID) or Mass Spectrometry (MS) |

| Detection Wavelength | ~308 nm researchgate.net | N/A |

| Flow Rate | 1.0 mL/min researchgate.net | 1.0 mL/min |

| Injection Volume | 10 µL researchgate.net | 1 µL (split/splitless) |

| Temperature | 30-35 °C (Column Oven) researchgate.netnih.gov | Temperature Program (e.g., 150°C to 300°C) |

| Sample Preparation | Protein precipitation, liquid-liquid extraction, or solid-phase extraction | Derivatization (e.g., silylation), liquid-liquid extraction |

Quantitative Spectroscopic Methods (UV-Vis, Fluorescence) for Research Studies of N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide

Spectroscopic methods offer rapid and sensitive quantification of N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide in solution, which is essential for various research applications.

UV-Visible (UV-Vis) Spectroscopy: The extended π-conjugated system of the cinnamoyl moiety in the molecule results in strong absorption in the UV region. researchgate.net This property is exploited for quantitative analysis using the Beer-Lambert law. Time-dependent density functional theory (TD-DFT) calculations on related cinnamates suggest a maximum absorption wavelength (λmax) of around 310 nm. researchgate.net UV-Vis spectroscopy is a straightforward and cost-effective method for determining the concentration of the pure compound in various solvents.

Fluorescence Spectroscopy: Certain cinnamamide derivatives are known to exhibit fluorescence, a phenomenon where a molecule absorbs light at one wavelength and emits it at a longer wavelength. pharmainfo.in This technique offers significantly higher sensitivity and selectivity compared to UV-Vis absorption spectroscopy. For N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide, research would first involve determining its excitation and emission spectra. If fluorescent, quantitative studies can be performed by measuring the emission intensity at a fixed wavelength, which is directly proportional to the compound's concentration at low levels. The fluorescence properties can be highly dependent on the solvent environment. pharmainfo.in

The following table outlines key spectroscopic parameters relevant for quantitative analysis.

| Parameter | UV-Vis Spectroscopy | Fluorescence Spectroscopy |

| Principle | Measurement of light absorption | Measurement of light emission post-excitation |

| Typical Wavelength (λmax) | ~310 nm researchgate.net | To be determined (TBD) |

| Excitation Wavelength | N/A | TBD |

| Emission Wavelength | N/A | TBD |

| Key Advantage | Simple, accessible, cost-effective | High sensitivity and selectivity |

| Key Disadvantage | Lower sensitivity, prone to interference | Not all compounds are fluorescent; susceptible to quenching |

Hyphenated Techniques (LC-MS/MS, GC-MS) for Metabolite Profiling and Purity Assessment in Research of N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide

Hyphenated techniques, which couple a separation method with a detection method, are indispensable tools for modern analytical research.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful technique for identifying and quantifying N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide and its metabolites in complex biological samples. jmb.or.krresearchgate.netmdpi.com The HPLC system separates the parent compound from its metabolites and matrix components, which are then ionized, typically using electrospray ionization (ESI). mdpi.com The first mass spectrometer (MS1) selects the parent ion (precursor ion) of the compound of interest. This ion is then fragmented in a collision cell, and the resulting product ions are analyzed by the second mass spectrometer (MS2). jmb.or.kr This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity for quantification. For metabolite profiling, full scan MS and data-dependent MS/MS scans are used to identify potential metabolic products, such as hydroxylated or demethylated species. researchgate.netresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for the purity assessment of the synthesized compound, capable of detecting and identifying volatile impurities. The gas chromatograph separates the components of the sample, which are then introduced into the mass spectrometer. The MS provides mass spectra for each separated component, which can be compared against spectral libraries for identification. This is crucial for confirming the identity of the synthesized compound and ensuring the absence of residual starting materials or by-products.

A representative LC-MS/MS method for purity and metabolite analysis is outlined below.

| Parameter | LC-MS/MS Method |

| LC System | Ultra-High Performance Liquid Chromatography (UHPLC) nih.govmdpi.com |

| Column | C18 (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water nih.gov |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode mdpi.com |

| Scan Mode (Purity) | Full Scan (e.g., m/z 100-1000) |

| Scan Mode (Quantification) | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | [M+H]⁺ for N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide |

| Product Ions (m/z) | To be determined from fragmentation studies |

Microfluidic and High-Throughput Screening Methodologies for N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide Derivatives

To explore the biological potential of N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide, researchers often synthesize a library of related derivatives. Microfluidic and high-throughput screening (HTS) technologies accelerate this discovery process. bmglabtech.comewadirect.com

Microfluidics: Microfluidic systems, or "lab-on-a-chip" devices, allow for the synthesis of chemical compounds in a highly controlled environment using minute quantities of reagents. mdpi.com Continuous-flow microreactors can be used to efficiently synthesize a library of derivatives of N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide by systematically varying the substituents on the cinnamoyl or tolyl rings. mdpi.com This approach offers advantages in terms of reaction speed, control, and safety.

High-Throughput Screening (HTS): HTS is an automated process used in drug discovery to rapidly test thousands to millions of chemical compounds for a specific biological activity. bmglabtech.comewadirect.com Once a library of N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide derivatives is created, HTS can be used to screen them against a specific biological target, such as an enzyme or a receptor. bmglabtech.com These assays are typically performed in microplates (384- or 1536-well formats) and rely on readouts such as fluorescence intensity, luminescence, or absorbance, which are measured by automated plate readers. bmglabtech.com The goal of HTS is to identify "hits"—compounds that show the desired activity—which can then be selected for further investigation. bmglabtech.com

The components of a typical HTS workflow for screening derivatives are summarized in the table below.

| HTS Workflow Step | Description |

| 1. Compound Library | A collection of derivatives of N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide dissolved in a solvent like DMSO and arrayed in microplates. bmglabtech.com |

| 2. Assay Development | Creation of a robust and miniaturized biological assay (e.g., enzyme inhibition, receptor binding) suitable for automation. bmglabtech.com |

| 3. Automation & Screening | Robotic liquid handlers dispense the compound library and assay reagents into microplates, followed by incubation and data acquisition using a plate reader. ewadirect.comyoutube.com |

| 4. Data Analysis | Specialized software processes the large datasets to identify statistically significant "hits" from the screen. bmglabtech.com |

| 5. Hit Confirmation | Potential hits are re-tested and validated to confirm their activity and rule out false positives. |

Future Research Directions and Challenges in N 2 Methoxy 2 O Tolyl Ethyl Cinnamamide Studies

Unexplored Synthetic Avenues for N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide and Advanced Analogues

The synthesis of cinnamamide (B152044) derivatives typically involves the amidation of cinnamic acid or its activated forms. ontosight.ai For N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide, a key challenge and opportunity lie in the development of more efficient and stereoselective synthetic routes.

Unexplored Synthetic Methodologies:

Enzymatic Synthesis: The use of lipases or other enzymes for the amidation reaction could offer a greener and more selective alternative to traditional chemical methods. mdpi.com This approach may lead to higher yields and easier purification.

Flow Chemistry: Continuous-flow microreactors present an opportunity for a highly efficient and scalable synthesis process. mdpi.com This methodology allows for precise control over reaction parameters, potentially improving reaction rates and product purity.

Novel Coupling Reagents: While standard coupling reagents are effective, the exploration of newer, more efficient reagents could overcome limitations such as side reactions and the need for harsh reaction conditions. nih.gov

Advanced Analogues: The synthesis of advanced analogues is crucial for establishing structure-activity relationships (SAR). Future synthetic efforts should focus on systematic modifications of the N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide scaffold.

Table 1: Proposed Advanced Analogues of N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide for Future Synthesis

| Modification Site | Proposed Substituents | Rationale |

| Cinnamoyl Moiety (Aromatic Ring) | Electron-donating groups (e.g., -OH, -OCH3), Electron-withdrawing groups (e.g., -Cl, -NO2) | To probe the influence of electronic effects on biological activity. |

| Cinnamoyl Moiety (Alkene Linker) | Introduction of constraints (e.g., cyclopropyl (B3062369) group) | To investigate the importance of conformational flexibility. |

| Amine Moiety (o-tolyl group) | Varying the position of the methyl group (m-, p-tolyl), Introducing other alkyl or aryl groups | To explore the impact of steric and electronic properties on target binding. |

| Amine Moiety (methoxy group) | Replacement with other alkoxy groups or a hydroxyl group | To assess the role of this group in hydrogen bonding and overall polarity. |

Emerging Methodologies for Mechanistic Elucidation of N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide at the Molecular Level

Understanding the precise molecular mechanism of action is paramount for the rational design of more potent and selective analogues. For a novel compound like N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide, a multi-pronged approach employing cutting-edge techniques will be necessary.

Chemical Proteomics: Techniques such as activity-based protein profiling (ABPP) could be employed to identify the direct cellular targets of the compound. This involves designing a probe molecule based on the N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide structure.

Cryo-Electron Microscopy (Cryo-EM): Should a protein target be identified, cryo-EM could provide high-resolution structural information of the compound bound to its target, revealing the specific molecular interactions.

Advanced Spectroscopic Techniques: Techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used to quantify the binding affinity and thermodynamics of the interaction between the compound and its putative target.

Integration of Advanced Computational and Experimental Approaches for N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide Research

The synergy between computational and experimental methods is a powerful paradigm in modern drug discovery and chemical biology. jddhs.comnih.gov For N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide, this integrated approach can accelerate research significantly.

Molecular Docking and Dynamics Simulations: In the absence of a known target, reverse docking could be used to screen the compound against a library of known protein structures to generate hypotheses about its potential targets. Once a target is identified, molecular dynamics simulations can predict the stability of the compound-protein complex and guide the design of new analogues with improved binding. ugm.ac.id

Quantitative Structure-Activity Relationship (QSAR): As a library of analogues is synthesized and their biological activities are determined, QSAR models can be developed to correlate chemical structures with their activities, enabling the prediction of the activity of yet-to-be-synthesized compounds. mdpi.com

Pharmacophore Modeling: Based on the structures of N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide and its active analogues, a pharmacophore model can be generated to define the essential chemical features required for biological activity. This model can then be used for virtual screening of large compound libraries to identify new potential hits.

Potential for N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide as a Tool in Chemical Biology and Drug Discovery Research (Pre-clinical, mechanistic)

Given the known biological activities of cinnamamide derivatives, including anticancer, anti-inflammatory, and antimicrobial effects, ontosight.aimdpi.comnih.gov N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide represents a promising starting point for the development of chemical probes and preclinical drug candidates.

Chemical Probes: A well-characterized N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide could serve as a chemical probe to study specific biological pathways. For this, it would need to be selective for its target and its mechanism of action well-understood.

Preclinical Drug Discovery: Should the compound exhibit potent and selective biological activity in cellular and animal models, it could enter the preclinical drug discovery pipeline. This would involve extensive studies on its efficacy, and mechanism of action in relevant disease models. nih.gov For instance, many cinnamamide derivatives have been investigated for their potential as anticancer agents by evaluating their cytotoxicity against various cancer cell lines. unhas.ac.idresearchgate.net